[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone
Description
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxyl group attached to the third carbon of the piperidine ring and a phenylmethanone group attached to the nitrogen atom of the piperidine ring
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H15NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1 |
InChI Key |
OAWOPHHIXXHCOX-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the third carbon of the piperidine ring through selective hydroxylation reactions.
Attachment of the Phenylmethanone Group: The phenylmethanone group is attached to the nitrogen atom of the piperidine ring through acylation reactions.
Industrial Production Methods
Industrial production methods for [(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.
Substitution: The phenylmethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Conclusion
[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable building block for the synthesis of more complex molecules and a subject of interest in various fields of study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
